

Protocol for the Aminolysis of γ -Butyrolactone to Yield 4-Hydroxybutanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-hydroxybutanamide

Cat. No.: B1328909

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Application Note

Introduction

4-Hydroxybutanamide is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its bifunctional nature, possessing both a hydroxyl and an amide group, allows for diverse subsequent chemical modifications. The aminolysis of γ -butyrolactone (GBL) presents a straightforward and atom-economical route to this compound. This protocol details a reliable method for the synthesis of **4-hydroxybutanamide** from γ -butyrolactone using aqueous ammonia.

Principle of the Method

The synthesis proceeds via the nucleophilic ring-opening of the cyclic ester (lactone) by ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of γ -butyrolactone. This leads to the cleavage of the ester bond and the formation of the corresponding **4-hydroxybutanamide**. The reaction is typically carried out at an elevated temperature to facilitate the ring opening.

Experimental Protocol

Materials and Equipment

- γ -Butyrolactone (GBL), $\geq 99\%$ purity
- Aqueous ammonia (28-30% NH_3 solution)

- Deionized water
- Ethanol, absolute
- Round-bottom flask with a reflux condenser
- Magnetic stirrer with heating plate
- Rotary evaporator
- Crystallization dish
- Büchner funnel and filter paper
- Standard laboratory glassware
- Analytical balance
- Melting point apparatus
- FTIR spectrometer
- NMR spectrometer

Procedure

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 86.1 g (1.0 mol) of γ -butyrolactone and 100 mL of deionized water.
- **Addition of Ammonia:** While stirring, slowly add 150 mL of concentrated aqueous ammonia (28-30%) to the flask.
- **Reaction:** Heat the mixture to reflux (approximately 90-95 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ammonia and water under reduced pressure using a rotary evaporator.

- Purification by Crystallization:
 - Dissolve the resulting viscous oil in a minimal amount of hot absolute ethanol.
 - Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
 - Collect the white crystalline product by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of cold ethanol.
 - Dry the purified **4-hydroxybutanamide** in a vacuum oven at 40 °C to a constant weight.

Characterization

The identity and purity of the synthesized **4-hydroxybutanamide** can be confirmed by the following analytical techniques:

- Melting Point: The melting point of the purified product should be determined and compared to the literature value.
- FTIR Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH), amide (-CONH₂), and alkane (C-H) functional groups.
- NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the product.

Data Presentation

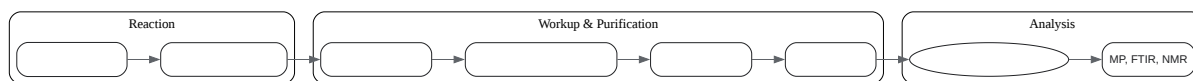
Table 1: Reaction Parameters and Yield

Parameter	Value
Molar Ratio (GBL:NH ₃)	~1:4.5
Reaction Temperature	90-95 °C
Reaction Time	4-6 hours
Typical Yield	75-85%

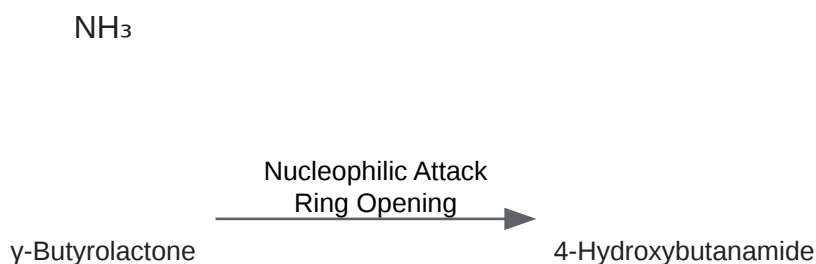
Table 2: Spectroscopic Data for **4-Hydroxybutanamide**

Technique	Characteristic Peaks
FTIR (cm ⁻¹)	~3350 (O-H stretch, broad), ~3200 (N-H stretch), ~1640 (C=O stretch, amide I), ~1620 (N-H bend, amide II)
¹ H NMR (ppm)	~1.7 (m, 2H, -CH ₂ -), ~2.1 (t, 2H, -CH ₂ -C=O), ~3.5 (t, 2H, -CH ₂ -OH), ~4.5 (br s, 1H, -OH), ~6.7 & ~7.2 (br s, 2H, -NH ₂)
¹³ C NMR (ppm)	~30 (-CH ₂ -), ~35 (-CH ₂ -C=O), ~62 (-CH ₂ -OH), ~175 (C=O)

Visualizations



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Caption: Experimental workflow for the synthesis of **4-hydroxybutanamide**.

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Caption: Reaction pathway for the aminolysis of γ-butyrolactone.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com